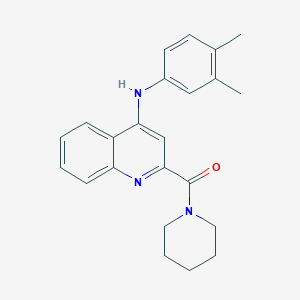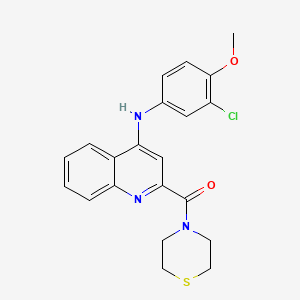![molecular formula C19H23BrN4O2 B6587301 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide CAS No. 1226453-32-2](/img/structure/B6587301.png)
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide is a notable molecule in various fields of scientific research. With a complex chemical structure, it exhibits unique properties that make it valuable in multiple applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide involves a series of well-defined steps. Typically, the process begins with the formation of the azepane ring, followed by the synthesis of the pyrimidine derivative. The two components are then linked through an ether bond to form the intermediate compound, which undergoes further reactions to yield the final product. Common reagents used in these steps include organic solvents, bases, acids, and specialized catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound requires scalable and efficient methods. This often involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize output. Continuous flow reactors and automated synthesis platforms are frequently employed to enhance reproducibility and control over the process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide can participate in a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions tailored to the desired outcome.
Common Reagents and Conditions
Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Typically employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves nucleophiles or electrophiles, depending on the nature of the substituent being replaced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation may yield oxidized derivatives, while reduction can produce fully or partially reduced compounds
Scientific Research Applications
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide has found applications in various scientific research areas:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: In studies involving biochemical pathways and interactions at the molecular level.
Medicine: As a potential therapeutic agent or in the design of drug candidates targeting specific biological pathways.
Industry: In the development of materials with specialized properties or as a reagent in large-scale chemical processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways within biological systems. These interactions can influence cellular processes, enzyme activities, or signal transduction pathways, leading to the observed effects. Detailed studies using techniques such as molecular docking and spectroscopy are often employed to elucidate these mechanisms.
Comparison with Similar Compounds
When compared to similar compounds, 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide stands out due to its unique structural features and properties. Similar compounds include:
2-{[2-(piperidin-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide
2-{[2-(morpholin-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide
These compounds share a core structural similarity but differ in the ring systems attached to the pyrimidine moiety, resulting in variations in their chemical reactivity and biological activity.
This detailed exploration of this compound showcases its significance and versatility across multiple scientific domains.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2/c1-14-12-18(23-19(21-14)24-10-6-2-3-7-11-24)26-13-17(25)22-16-9-5-4-8-15(16)20/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKMZJQSOITKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6587224.png)


![3-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B6587254.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6587270.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide](/img/structure/B6587276.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B6587280.png)
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B6587287.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)acetamide](/img/structure/B6587297.png)
![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587311.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6587320.png)
![5-chloro-N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide](/img/structure/B6587325.png)
![4-methyl-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-2-carboxamide](/img/structure/B6587326.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}prop-2-enamide](/img/structure/B6587333.png)
